molecular formula C24H24N2O4S B14959665 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide

2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide

Cat. No.: B14959665
M. Wt: 436.5 g/mol
InChI Key: HOTZWYVLUVROCT-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide is a complex organic compound with the molecular formula C23H24N2O4S This compound is characterized by its unique structure, which includes a benzylsulfonyl group, an acetyl group, and a benzamide moiety

Preparation Methods

The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylsulfonyl Acetyl Chloride: Benzylsulfonyl chloride is reacted with acetic anhydride in the presence of a base such as pyridine to form benzylsulfonyl acetyl chloride.

    Amidation Reaction: The benzylsulfonyl acetyl chloride is then reacted with 4-methylbenzylamine to form the corresponding amide.

    Coupling Reaction: The resulting intermediate is coupled with 2-aminobenzamide under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide can be compared with other similar compounds, such as:

    Benzylsulfonyl Acetyl Benzamide: Lacks the 4-methylbenzyl group, which may affect its biological activity and chemical reactivity.

    N-(4-Methylbenzyl)benzamide: Lacks the benzylsulfonyl and acetyl groups, resulting in different chemical properties and applications.

    2-Aminobenzamide Derivatives: These compounds have varying substituents on the benzamide moiety, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C24H24N2O4S/c1-18-11-13-19(14-12-18)15-25-24(28)21-9-5-6-10-22(21)26-23(27)17-31(29,30)16-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,25,28)(H,26,27)

InChI Key

HOTZWYVLUVROCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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